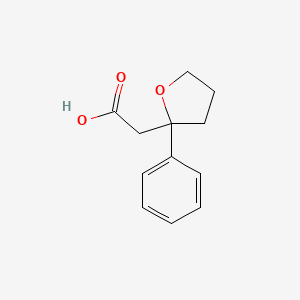

2-(2-Phenyloxolan-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

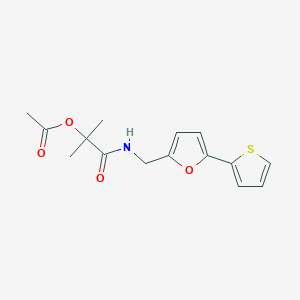

The synthesis of related compounds involves the use of different reagents and conditions to achieve the desired chemical transformations. For instance, the synthesis of 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate involves the labeling of peptides and carbohydrates for analytical purposes . Another study describes the optical resolution of a key intermediate in cephalosporin antibiotic synthesis, which could be relevant to the synthesis of other complex molecules . Additionally, the use of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) in combination with acetic acid for the reductive transformation of α,β-epoxy ketones to β-hydroxy ketones indicates a method for modifying molecular structures .

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(2-Phenyloxolan-2-yl)acetic acid" can be characterized using various spectroscopic techniques. For example, the characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] was performed using FTIR and NMR spectroscopies . Similarly, vibrational spectroscopic investigations using computational analysis have been conducted on related compounds to understand the impact of substituents on the phenyl structure .

Chemical Reactions Analysis

The chemical reactions involving related compounds can be complex and diverse. The fluorogenic reagent mentioned in one study reacts with primary amines, which could be a reaction type relevant to the compound . The reagent system involving DMPBI and acetic acid for photoinduced transformations is another example of a chemical reaction that could be applicable to similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied extensively. For instance, the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been analyzed, providing insights into stability and decomposition products . The metal complexes of a related compound were characterized to understand their physicochemical properties and biological activities . Additionally, the spectrophotometric determination of a phenyl-acetic acid derivative in pharmaceuticals highlights the importance of analytical methods for such compounds .

Scientific Research Applications

Photolytic Transformation Studies

A study on the photolytic transformation of diclofenac (2-(2-(2,6-dichlorophenylamino)phenyl)acetic acid) and its transformation products, including 2-(2-phenyloxolan-2-yl)acetic acid derivatives, revealed insights into their behavior under UV irradiation in aqueous solutions. This research is significant for understanding the environmental fate of pharmaceutical compounds and their derivatives. The study found that the transformation pathway of diclofenac involves the initial formation of certain transformation products and proceeds to form mainly a previously unreported compound over a duration of UV exposure, highlighting the complex photochemical behaviors of these compounds in aquatic environments (Eriksson, Svanfelt, & Kronberg, 2010).

Interactions with Pests in Agriculture

Another research application of acetic acid and phenylacetaldehyde (components related to 2-(2-phenyloxolan-2-yl)acetic acid) focuses on their use as attractants for trapping pest species of moths, which are significant agricultural pests. The study demonstrated that the combination of these chemicals is more effective than either chemical alone, indicating their potential utility in integrated pest management strategies. However, this combination also showed varied effects on different moth species, suggesting a nuanced application based on target species for effective pest control (Landolt, Tóth, Meagher, & Szarukán, 2013).

Drug Polymorphism and Development

Solid-state characterization methods have been applied to study the polymorphism of pharmaceutical compounds, including those related to 2-(2-phenyloxolan-2-yl)acetic acid, to select a form for drug development. This research is crucial for drug formulation, ensuring the stability and efficacy of pharmaceuticals. By understanding the polymorphic forms, researchers can make informed decisions on which form to progress in drug development, addressing challenges such as the conversion of one form to another upon processing (Katrincic et al., 2009).

Organogermanium Compound Studies

X-ray crystallographic studies of pentacoordinated organogermanium compounds, including derivatives of 2-(2-phenyloxolan-2-yl)acetic acid, provide insights into the structural properties of these compounds. Such research contributes to the understanding of the chemistry and potential applications of organogermanium compounds in various fields, including materials science and catalysis. These studies demonstrate the importance of structural analysis in advancing the knowledge of complex chemical systems (Takeuchi et al., 2003).

Safety And Hazards

The safety information for 2-(2-Phenyloxolan-2-yl)acetic acid indicates that it is associated with several hazard statements including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

2-(2-phenyloxolan-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-11(14)9-12(7-4-8-15-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDKCTHEOWNCME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(CC(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenyloxolan-2-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide](/img/structure/B2549509.png)

![2-[[1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2549510.png)

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide](/img/structure/B2549515.png)